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Compound of Interest

Compound Name:
2-chloro-N-(1,5-dimethyl-1H-

pyrazol-4-yl)acetamide

CAS No.: 957261-65-3

Cat. No.: B1366662 Get Quote

Compound: 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide CAS: 957261-65-3 Class:

Electrophilic Chloroacetamide Fragment Primary Application: Covalent Fragment Screening &

Cysteine Reactivity Profiling[1][2][3]

Introduction & Mechanism of Action
In the landscape of modern drug discovery, chloroacetamide-based fragments are utilized to

interrogate "ligandable" cysteine residues across the proteome.[1][3] This compound features a

1,5-dimethyl-1H-pyrazol-4-amine scaffold acylated with a 2-chloroacetyl warhead.[1][2][3]

Mechanistic Basis
The biological activity of this compound is driven by its electrophilic nature.[1][3] The

chloroacetamide moiety functions as a "warhead," undergoing an SN2 nucleophilic substitution

reaction with thiols (e.g., cysteine residues in proteins or glutathione).[1][3]

Scaffold Function: The pyrazole ring provides a rigid heteroaromatic core capable of pi-

stacking and hydrogen bonding within protein active sites (e.g., kinase hinge regions).[1][3]

Warhead Function: The

-chlorocarbonyl group reacts irreversibly with nucleophilic thiols, forming a stable thioether
bond.[1][3]
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Reaction Scheme:

[1][2][3]

Experimental Workflow
To validate this compound as a viable chemical probe, researchers must assess its Intrinsic

Reactivity (to rule out indiscriminately reactive "PAINS") and its Specific Binding.[1][3]
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Figure 1: Critical path for validating electrophilic fragment probes. Reactivity profiling (GSH)

acts as the primary gatekeeper.[1][3]

Safety & Handling (Critical)
Warning: Chloroacetamides are potent alkylating agents.[1][3]

Hazards: Skin sensitization, serious eye damage, and potential mutagenicity.[1][3]

PPE: Double nitrile gloves, lab coat, and chemical safety goggles.[1][3] Handle exclusively in

a fume hood.

Deactivation: Quench spills or excess compound with 10% aqueous Glutathione or Sodium

Thiosulfate before disposal.[1][3]

Protocol A: Intrinsic Reactivity Assay (GSH Half-
Life)
Purpose: To determine the chemical stability and reactivity of the electrophile.[1][2][3] A half-life

(
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) of <15 minutes suggests the compound is too reactive (promiscuous), while >24 hours
suggests it is too inert.[1][3]

Materials
Test Compound: 10 mM stock in DMSO.

Glutathione (GSH): Reduced, 100 mM in water (freshly prepared).[1][3]

Internal Standard: Indoprofen or Caffeine (1 mM in DMSO).

Buffer: PBS, pH 7.4.[1][3]

Analysis: LC-MS/MS or HPLC-UV (254 nm).

Step-by-Step Methodology
Preparation: Prepare a reaction mixture in a glass vial:

PBS (pH 7.4): 980 µL

Test Compound (10 mM): 10 µL (Final: 100 µM)

Internal Standard: 10 µL[2][3]

Initiation: Add 10 µL of GSH stock (100 mM) to initiate the reaction (Final GSH: 1 mM, 10-

fold excess).

Note: This pseudo-first-order condition simplifies kinetic analysis.[1][2][3]

Incubation: Incubate at 37°C with gentle shaking.

Sampling: Withdraw 50 µL aliquots at

minutes.

Quenching: Immediately add 50 µL of 1% Formic Acid/Acetonitrile to stop the reaction.

Analysis: Inject onto LC-MS. Monitor the disappearance of the parent peak [M+H]
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= 188.06 Da.[1][3]

Data Calculation
Plot

vs. time.[1][3] The slope of the line is

.

[1][3]

Reactivity Class t1/2 (min) Interpretation

High < 15
Promiscuous / Toxic (Likely

PAINS)

Moderate 15 - 240 Ideal for TCI Probes

Low > 240
Requires highly nucleophilic

Cys or proximity

Protocol B: Target Engagement (Intact Protein MS)
Purpose: To verify the compound can covalently modify a model protein containing a surface-

accessible cysteine.[1][3] Model Protein: Bovine Serum Albumin (BSA) or a recombinant

Kinase Domain (e.g., BTK).[1][3]

Methodology
Protein Prep: Dilute protein to 10 µM in Ammonium Bicarbonate buffer (50 mM, pH 8.0).

Labeling: Add 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide at 100 µM (10x

excess).

Incubation: 1 hour at Room Temperature.

Desalting: Pass through a Zeba™ Spin Desalting Column (7K MWCO) to remove free

compound.[1][3]

Mass Spec: Analyze via ESI-TOF MS (Deconvolute spectra).
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Acceptance Criteria
Positive Result: Observation of a mass shift of +151.04 Da (Compound MW 187.63 - HCl

36.46).[1][3]

Stoichiometry: If +302 Da or higher shifts are seen, the compound is non-specific (labeling

multiple cysteines).[1][3]

Protein-SH
+

Cl-CH2-CO-NH-Pyr
(MW ~187)

Protein-S-CH2-CO-NH-Pyr
(Mass Shift: +151 Da)

+
HCl

  S_N2  

Click to download full resolution via product page

Figure 2: Mass shift logic. The chlorine atom is the leaving group, resulting in the net addition of

the acetamide-pyrazole adduct.[1][2]

Protocol C: Cellular Toxicity Screening
Purpose: To differentiate specific target modulation from general cytotoxicity caused by

alkylation of essential housekeeping proteins.[1][3]

Methodology
Cell Line: HEK293 (General) or specific disease line (e.g., Jurkat).

Seeding: 5,000 cells/well in 96-well white-walled plates. Culture for 24h.

Dosing: Treat with 8-point dose-response (0.1 µM to 100 µM).

Control: 0.1% DMSO.[1][3]

Positive Control:[2] Staurosporine or Puromycin.[1][3]

Duration: 48 hours.

Readout: Add CellTiter-Glo® reagent (Promega).[1][3] Measure Luminescence.
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Analysis: Calculate IC50 using a 4-parameter logistic fit.

Interpretation:

If IC50 < 1 µM in wild-type cells without a known target, the compound is likely cytotoxic due

to high reactivity.[1][3]

A "clean" probe should have high viability (>50 µM) in non-target cells.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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